![molecular formula C12H13Cl3N2O B11044326 2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone](/img/structure/B11044326.png)
2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone
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Overview
Description
2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone: , also known by its chemical formula C12H13Cl3N2O , is a synthetic organic compound. It belongs to the class of aryl ketones and contains both a chlorinated phenyl ring and a piperazine moiety. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 1-(2,3-dichlorophenyl)piperazine with 2-chloroacetyl chloride . The reaction proceeds via nucleophilic substitution, resulting in the formation of the target compound.
b. Reaction Conditions: The reaction typically occurs under anhydrous conditions, using an appropriate solvent (such as dichloromethane or chloroform). Acidic or basic catalysts may be employed to facilitate the reaction. Temperature control is crucial to achieve high yields.
c. Industrial Production: While not widely produced on an industrial scale, research laboratories and pharmaceutical companies synthesize this compound for scientific investigations and drug development.
Chemical Reactions Analysis
a. Reaction Types:
Nucleophilic Substitution: The initial synthesis involves nucleophilic substitution of the chlorine atom in by the piperazine nitrogen.
Reduction: Reduction of the ketone group can yield secondary amines.
Acylation: The compound can undergo acylation reactions with various reagents.
Reagents: 1-(2,3-dichlorophenyl)piperazine, 2-chloroacetyl chloride, reducing agents.
Conditions: Anhydrous solvents, acid/base catalysts, controlled temperature.
c. Major Products: The major product of the initial synthesis is the desired 2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone . Further reactions may yield derivatives or modified forms.
Scientific Research Applications
Antipsychotic and Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including 2-chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone, exhibit significant antipsychotic and antidepressant properties. The piperazine ring is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in the treatment of mood disorders.
A study highlighted the synthesis of piperazine derivatives that showed high affinity for serotonin receptors, suggesting their potential use in treating conditions like depression and anxiety disorders .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that certain derivatives possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents . The structural modifications around the piperazine ring can enhance these activities.
Precursor for Novel Drug Development
This compound serves as a versatile precursor in the synthesis of various biologically active compounds. For instance, it can be transformed into thienopyridine derivatives through reactions with different reagents under specific conditions . These derivatives have been shown to have enhanced pharmacological profiles.
Case Study 1: Antidepressant Activity Evaluation
In a controlled study, a series of piperazine derivatives were synthesized from this compound. These compounds were tested for their ability to inhibit serotonin reuptake. The results indicated that modifications at specific positions on the piperazine ring significantly affected their potency as serotonin reuptake inhibitors (SRIs), positioning them as promising candidates for further development in treating depression .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound and its derivatives against various bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibition zones in agar diffusion tests compared to standard antibiotics. This suggests that these compounds could be developed into new classes of antibiotics .
Mechanism of Action
The exact mechanism remains an area of ongoing research. its piperazine moiety suggests potential interactions with neurotransmitter receptors or other cellular targets.
Comparison with Similar Compounds
1-(2,4-dichlorophenyl)ethanone: Similar in structure but lacks the piperazine ring.
1-(2,3-dichlorophenyl)piperazine: The precursor used in the synthesis.
Other Aryl Ketones: Explore related compounds for comparative analysis.
Remember that scientific advancements continually shape our understanding of compounds like this one.
Biological Activity
2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone, also referred to as T001-0929, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C12H13Cl3N2O with a molecular weight of 307.6 g/mol. The compound features a chloro-substituted piperazine ring, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Weight | 307.6 g/mol |
Molecular Formula | C12H13Cl3N2O |
LogP | 2.9886 |
Hydrogen Bond Acceptors | 2 |
Polar Surface Area | 19.5903 |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was shown to have an IC50 value of approximately 18 μM against human breast cancer cells, indicating moderate potency in inhibiting cancer cell viability . The mechanism of action often involves the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair pathways.
Antimicrobial Activity
There is emerging evidence that piperazine derivatives possess antimicrobial properties. In vitro studies have indicated that modifications in the piperazine structure can enhance the efficacy against various pathogens, including Cryptosporidium species. For example, a study highlighted that certain piperazine analogs showed improved activity against C. parvum with EC50 values significantly lower than those of their predecessors .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of the dichlorophenyl group has been associated with increased potency against cancer cells and parasites. Variations in substituents on the piperazine ring can lead to substantial changes in biological activity, as demonstrated in various studies where different aryl groups were tested for their effects on cell viability and enzyme inhibition .
Case Studies
- In Vivo Efficacy : One study evaluated the efficacy of a related compound in mouse models infected with C. parvum. The results indicated significant reductions in parasite load, suggesting that structural modifications can lead to enhanced therapeutic potential against infections .
- Cell Viability Assays : In another investigation involving MCF-7 breast cancer cells, compounds derived from similar structures exhibited varying degrees of cytotoxicity, with some achieving IC50 values below 30 μM. These findings underscore the importance of optimizing chemical structures for improved anticancer activity .
Properties
Molecular Formula |
C12H13Cl3N2O |
---|---|
Molecular Weight |
307.6 g/mol |
IUPAC Name |
2-chloro-1-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H13Cl3N2O/c13-8-11(18)17-6-4-16(5-7-17)10-3-1-2-9(14)12(10)15/h1-3H,4-8H2 |
InChI Key |
NHIBNRMGDYAKMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)CCl |
Origin of Product |
United States |
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